
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group attached to a dihydroquinoline core, with two ester groups at the 2 and 3 positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate typically involves the reaction of 2-aminobenzophenone with dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through a cyclization mechanism, forming the quinoline ring and introducing the ester groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce dihydroquinoline alcohols.
Scientific Research Applications
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate
- 4-Hydroxy-2-quinolones
- 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: this compound is unique due to its specific substitution pattern and the presence of ester groups. Compared to 4-hydroxy-2-quinolones, it has different functional groups that confer distinct chemical and biological properties. The presence of the benzoyl group and ester functionalities makes it more versatile in synthetic applications and potentially more effective in biological assays .
Properties
CAS No. |
194613-80-4 |
|---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
dimethyl 1-benzoyl-2H-quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C20H17NO5/c1-25-19(23)15-12-14-10-6-7-11-16(14)21(17(15)20(24)26-2)18(22)13-8-4-3-5-9-13/h3-12,17H,1-2H3 |
InChI Key |
VSXGCQBDPSUUIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


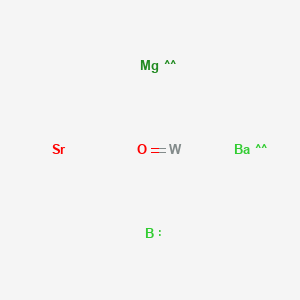
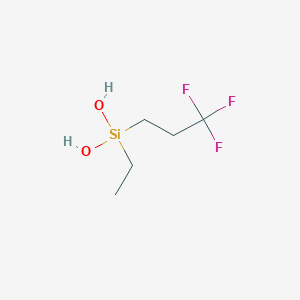
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
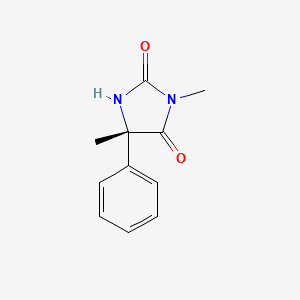
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
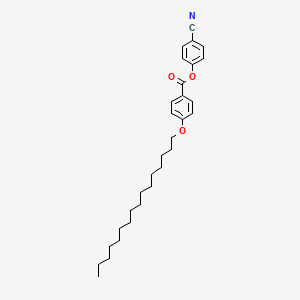
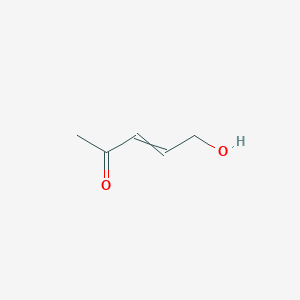
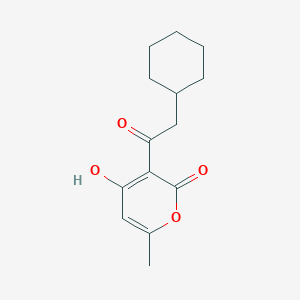
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
